

# An In-depth Technical Guide to 2-Aminocyclohexanone

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## Compound of Interest

Compound Name: 2-Aminocyclohexanone

Cat. No.: B1594113

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This technical guide provides a comprehensive overview of **2-Aminocyclohexanone**, a versatile chemical intermediate with applications in organic synthesis and pharmaceutical research. This document details its chemical identifiers, physical and spectral properties, synthesis and purification protocols, and its role in biologically active compounds.

## Core Identifiers and Properties

**2-Aminocyclohexanone**, and its more stable hydrochloride salt, are key building blocks in the synthesis of various organic molecules. The primary identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for **2-Aminocyclohexanone** and its Hydrochloride Salt

Identifier	2-Aminocyclohexanone	2-Aminocyclohexanone Hydrochloride
CAS Number	22374-48-7[1]	6946-05-0
IUPAC Name	2-aminocyclohexan-1-one[1]	2-aminocyclohexan-1-one;hydrochloride
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO[1]	C <sub>6</sub> H <sub>12</sub> ClNO
Molecular Weight	113.16 g/mol [1]	149.62 g/mol
Canonical SMILES	C1CCC(=O)C(C1)N[1]	C1CCC(=O)C(C1)N.Cl
InChI Key	KMLPEYHLAKSCGX-UHFFFAOYSA-N[1]	Not readily available

Table 2: Physicochemical Properties of **2-Aminocyclohexanone** and its Hydrochloride Salt

Property	2-Aminocyclohexanone	2-Aminocyclohexanone Hydrochloride
Boiling Point	213.9 °C[2]	Not available
Melting Point	Not readily available	156 °C
Exact Mass	113.084063974 Da[1]	149.0953 g/mol
Topological Polar Surface Area	43.1 Å²[1]	Not readily available
XLogP3-AA	-0.1[1]	Not readily available
Hydrogen Bond Donor Count	1[1]	2
Hydrogen Bond Acceptor Count	2[1]	1

## Synthesis and Purification

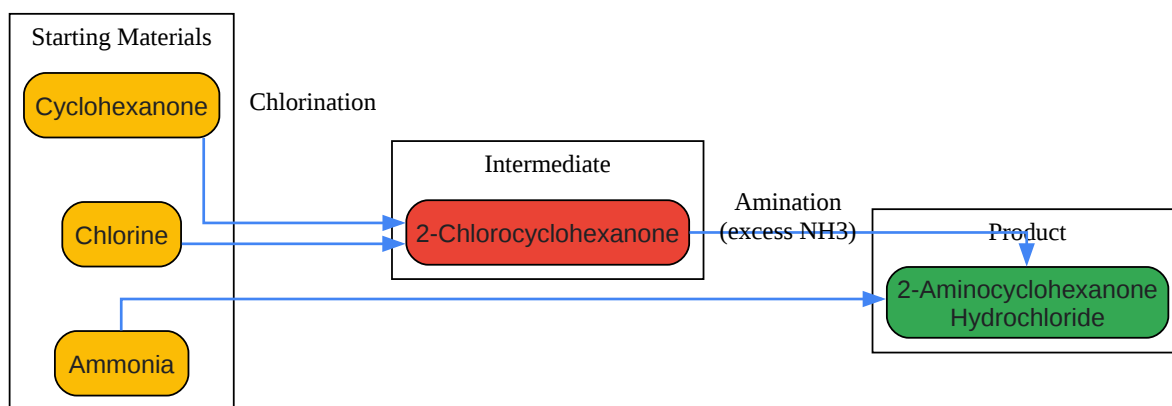
The synthesis of **2-aminocyclohexanone** can be achieved through various methods. One common approach involves the amination of 2-chlorocyclohexanone. The hydrochloride salt is often preferred due to its increased stability.

## Synthesis of 2-Aminocyclohexanone Hydrochloride

A prevalent method for synthesizing **2-aminocyclohexanone** hydrochloride is through the reaction of 2-chlorocyclohexanone with an excess of ammonia.

### Experimental Protocol: Amination of 2-Chlorocyclohexanone

- **Reaction Setup:** In a pressure-rated reaction vessel, combine 2-chlorocyclohexanone with a significant molar excess of liquid ammonia (e.g., 20-60 equivalents).
- **Reaction Conditions:** Heat the sealed vessel to a temperature between 60-100°C. The reaction time is typically shorter than for analogous acyclic ketones, ranging from 25 to 45 minutes.[3]
- **Work-up:** After cooling, the excess ammonia is carefully evaporated. The resulting residue is then treated with hydrochloric acid to form the hydrochloride salt.
- **Purification:** The crude **2-aminocyclohexanone** hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol and acetone.



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Synthesis of **2-Aminocyclohexanone** Hydrochloride.

## Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. For **2-aminocyclohexanone** hydrochloride, a mixed solvent system is often effective.

### Experimental Protocol: Recrystallization

- **Dissolution:** Dissolve the crude **2-aminocyclohexanone** hydrochloride in a minimal amount of hot ethanol.
- **Precipitation:** While the solution is still warm, slowly add acetone until the solution becomes turbid, indicating the onset of precipitation.
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

## Analytical Characterization

The structural confirmation and purity assessment of **2-aminocyclohexanone** and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 3: Analytical Methods for the Characterization of **2-Aminocyclohexanone**

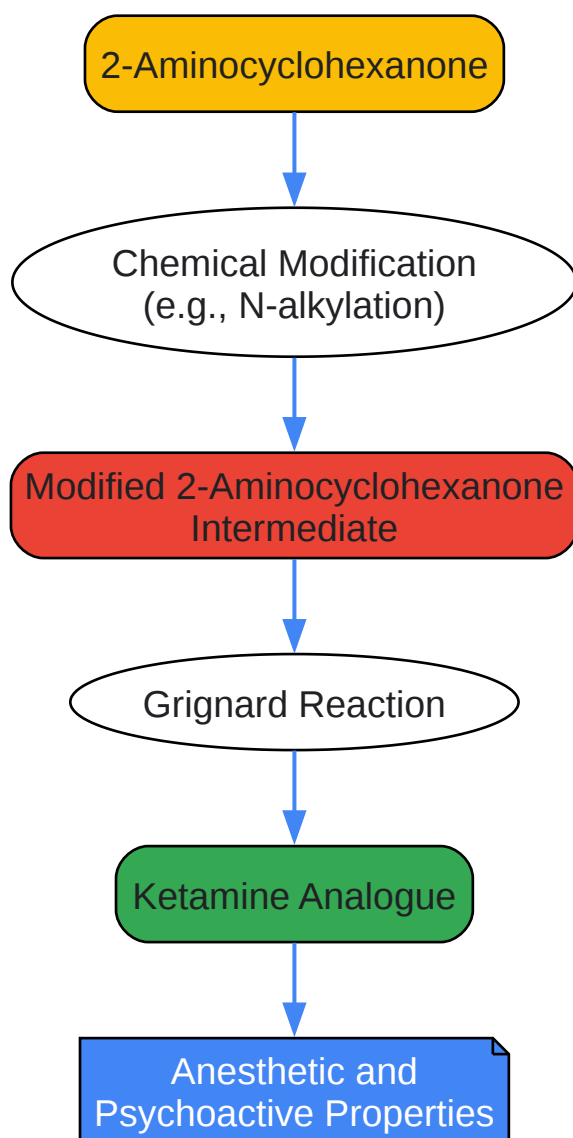
Technique	Purpose	Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and purity assessment.	Provides information on the chemical environment of protons and carbons.
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic peaks for the ketone (C=O) and amine (N-H) groups.
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.	Confirms the molecular formula and provides structural clues.
High-Performance Liquid Chromatography (HPLC)	Purity determination and separation of isomers.	Can be used to quantify the compound and separate it from impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)	Separation and identification of volatile components.	Useful for analyzing the purity of the free base form.

## Biological Significance and Applications

**2-Aminocyclohexanone** serves as a crucial starting material in the synthesis of various biologically active molecules, particularly in the pharmaceutical industry.

## Precursor to Ketamine Analogues

One of the significant applications of **2-aminocyclohexanone** is its role as a precursor in the synthesis of ketamine and its analogues.<sup>[4]</sup> These compounds are known for their anesthetic and psychoactive properties. The synthesis typically involves the reaction of a **2-aminocyclohexanone** derivative with an appropriate Grignard reagent, followed by further chemical modifications.



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Role of **2-Aminocyclohexanone** as a precursor.

## Inhibitory Effects on Nicotinic Acetylcholine Receptors

Research has indicated that **2-aminocyclohexanone** hydrochloride exhibits inhibitory effects on nicotinic acetylcholine receptors of the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) type. While the precise signaling pathway has not been fully elucidated in the available literature, this finding suggests a potential for this compound and its derivatives in modulating inflammatory responses and other physiological processes mediated by these receptors. Further investigation into the specific mechanism of action is warranted to explore its therapeutic potential.

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